

# Solubility profile of 2-Chloro-5-fluoronicotinamide in common lab solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-5-fluoronicotinamide

Cat. No.: B1315167

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## Solubility Profile of 2-Chloro-5-fluoronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of **2-Chloro-5-fluoronicotinamide** in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from the structurally similar parent compound, nicotinamide, to provide valuable insights. It also outlines standard experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

## Predicted Solubility Profile

Direct quantitative solubility data for **2-Chloro-5-fluoronicotinamide** is not readily available in the public domain. However, by examining the solubility of nicotinamide, we can infer a likely solubility pattern. The presence of the chloro and fluoro groups on the pyridine ring of **2-Chloro-5-fluoronicotinamide** will influence its polarity and hydrogen bonding capabilities, likely altering its solubility relative to nicotinamide. The electron-withdrawing nature of the halogen substituents may decrease the basicity of the pyridine nitrogen and affect the hydrogen-bonding capacity of the amide group.

Based on the known solubility of nicotinamide, the following table provides an estimated qualitative and quantitative solubility profile for **2-Chloro-5-fluoronicotinamide**. It is crucial to note that these values are estimations and should be confirmed by experimental determination.

Table 1: Estimated Solubility of **2-Chloro-5-fluoronicotinamide** in Common Laboratory Solvents

Solvent	Chemical Formula	Predicted Qualitative Solubility	Estimated Quantitative Solubility Range
Water	H <sub>2</sub> O	Sparingly Soluble	1 - 10 mg/mL
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Soluble	10 - 50 mg/mL
Methanol	CH <sub>3</sub> OH	Soluble	15 - 60 mg/mL
Acetone	C <sub>3</sub> H <sub>6</sub> O	Soluble	5 - 25 mg/mL
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	Slightly Soluble	1 - 5 mg/mL
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	Slightly Soluble	1 - 10 mg/mL
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	Very Soluble	> 100 mg/mL
Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	Very Soluble	> 100 mg/mL
Acetonitrile	C <sub>2</sub> H <sub>3</sub> N	Soluble	5 - 30 mg/mL
Tetrahydrofuran (THF)	C <sub>4</sub> H <sub>8</sub> O	Slightly Soluble	1 - 10 mg/mL
Hexane	C <sub>6</sub> H <sub>14</sub>	Insoluble	< 0.1 mg/mL
Toluene	C <sub>7</sub> H <sub>8</sub>	Sparingly Soluble	0.1 - 1 mg/mL

Disclaimer: The quantitative solubility ranges are estimations based on the known solubility of nicotinamide and the anticipated effects of the chloro and fluoro substituents. Experimental verification is highly recommended.

# Experimental Protocol for Solubility Determination: Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.<sup>[1][2][3]</sup> This protocol provides a detailed procedure for its implementation.

## 2.1. Materials

- **2-Chloro-5-fluoronicotinamide** (solid)
- Selected solvents (high purity grade)
- Volumetric flasks
- Analytical balance
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Vials for sample analysis

## 2.2. Procedure

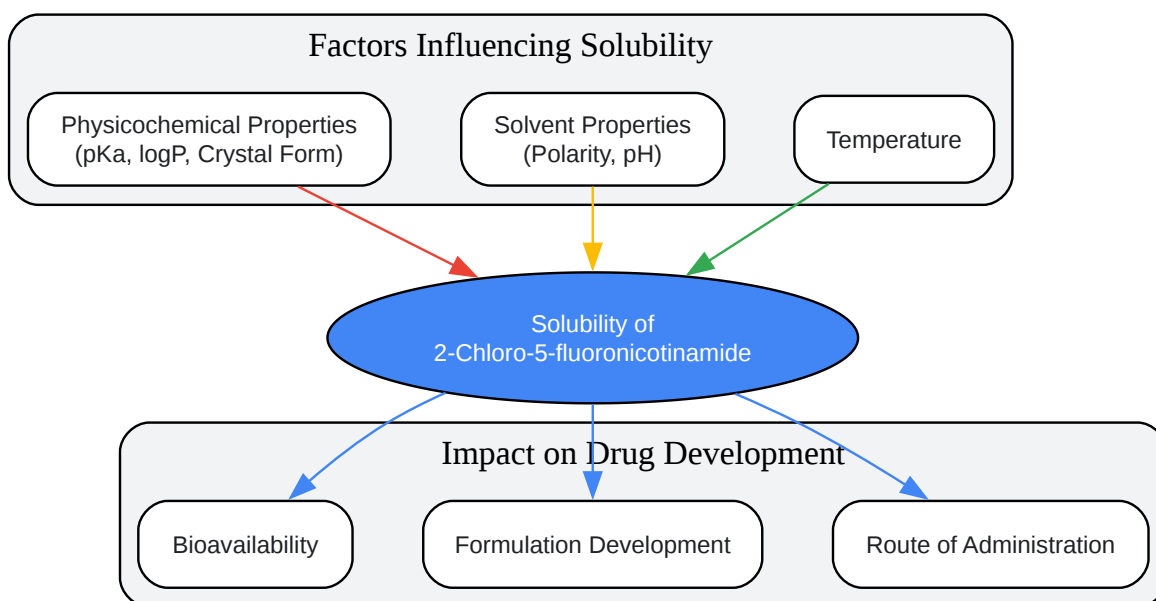
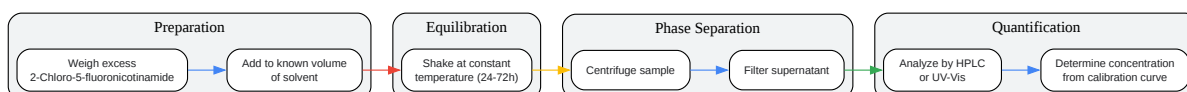
- Preparation of Saturated Solutions:
  - Add an excess amount of **2-Chloro-5-fluoronicotinamide** to a series of volumetric flasks, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
  - Seal the flasks to prevent solvent evaporation.

- Equilibration:
  - Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
  - Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation:
  - After equilibration, remove the flasks from the shaker and allow them to stand undisturbed to let the excess solid settle.
  - To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
  - Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analytical sample.
- Quantification:
  - Prepare a series of standard solutions of **2-Chloro-5-fluoronicotinamide** of known concentrations in the respective solvent.
  - Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
  - Construct a calibration curve from the standard solutions.
  - Determine the concentration of **2-Chloro-5-fluoronicotinamide** in the saturated solution by interpolating its analytical response on the calibration curve.
- Data Reporting:

- Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

## Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.



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